N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine
Overview
Description
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine: is a chemical compound with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with bromine and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under specific reaction conditions to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing amines on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine
- Methyl 3-bromo-4-methoxybenzoate
- N-Methyl 4-bromo-3-methoxybenzamide
Comparison: this compound is unique due to the presence of both the cyclopropane ring and the amine group, which confer distinct chemical and biological properties. In contrast, similar
Biological Activity
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a cyclopropane ring connected to a phenyl group that is substituted with both a bromine and a methoxy group. This specific arrangement contributes to its distinct chemical properties and biological effects.
The mechanism of action of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The cyclopropane moiety and the amine group are crucial for binding to these targets, which modulates their activity and leads to observable biological effects.
Key Interactions:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can affect metabolic pathways related to neurotransmitter levels.
- Receptor Modulation : It may influence the activity of G-protein coupled receptors, altering intracellular signaling cascades.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have suggested that the compound has antimicrobial effects, potentially making it useful in treating infections.
- Neuropharmacological Effects : The interaction with monoamine oxidase enzymes suggests a role in modulating neurotransmitter levels, which could have implications for neuropharmacology.
- Anticancer Activity : Similar compounds have been evaluated for anticancer properties, indicating potential therapeutic applications.
Case Studies
Recent studies have explored the efficacy and safety profile of this compound in various experimental models:
- In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and therapeutic efficacy in living organisms.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(2-bromo-5-methoxybenzyl)cyclopropanamine | Similar cyclopropane structure; different bromine position | Anticancer activity | Variations in substitution patterns affect efficacy |
N-(5-methoxybenzyl)cyclopropanamine | Lacks bromine substitution | Potential neuropharmacological effects | Absence of halogen may reduce reactivity |
N-(3-bromo-4-methoxyphenyl)cyclopropanamine | Different bromine position; similar methoxy group | Antimicrobial properties | Positioning of substituents alters biological profile |
This table illustrates how variations in substituents can influence both chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-2-8(6-10(11)12)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLSASPLVQPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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